cis-3-Carbomethoxycyclohexane-1-carboxylic acid
Description
cis-3-Carbomethoxycyclohexane-1-carboxylic acid (CAS: 733742-58-0) is a bicyclic compound featuring a cyclohexane ring substituted with a carbomethoxy (ester) group and a carboxylic acid group in a cis spatial arrangement. Its InChIKey, NYPYSNUURJEQRR-XRBXDRSNSA-N, confirms the stereochemical configuration . This compound is structurally significant due to its dual functional groups, which confer unique physicochemical properties, such as polarity and reactivity. It is utilized in organic synthesis, particularly in the development of pharmacologically active intermediates and supramolecular frameworks.
Properties
IUPAC Name |
(1R,3S)-3-methoxycarbonylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-13-9(12)7-4-2-3-6(5-7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODOUIALODEQFA-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCC[C@H](C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Steps:
- Cyclohexane-1,3-dicarboxylic acid is dissolved in methanol.
- Sulfuric acid is added as a catalyst.
- The mixture is heated under reflux conditions to promote esterification.
- The product is purified by distillation or recrystallization.
This method yields both cis and trans isomers, which can be separated based on their physical properties or through further chemical processes.
Enzymatic Hydrolysis of Diesters
An alternative approach involves enzymatic hydrolysis of diesters derived from cyclohexane-1,3-dicarboxylic acid. This method provides high enantioselectivity (>90% enantiomeric excess) and is ideal for producing optically active cis-isomers.
Procedure:
- Substrate : Diethyl or di-isopropyl cis-1,3-cyclohexanedicarboxylate.
- Buffer : Aqueous phosphate buffer at pH 7.
- Enzyme : Lipase AY-30 from Candida rugosa.
- The reaction is conducted under constant pH conditions by automatic addition of NaOH to titrate the liberated acid.
- After completion (typically 14–25 hours), the mixture is acidified using HCl (pH adjusted to ~2).
- The product is extracted with ethyl acetate.
This enzymatic method ensures the selective production of cis-isomers and avoids racemization during synthesis.
Selective Reduction and Esterification
Another approach involves selective reduction followed by esterification:
- Cyclohexane-1,3-dicarboxylic acid is selectively reduced to form monoesters.
- Methanol reacts with the monoester under acidic conditions to yield this compound.
This method emphasizes control over stereochemistry during reduction and esterification steps.
Chemical Properties Supporting Synthesis
The cis configuration significantly influences the reactivity and separation during synthesis:
- Melting Point : 60–62 °C, aiding in purification by recrystallization.
- Molecular Formula : C₉H₁₄O₄ (MW: 186.21 g/mol), ensuring compatibility with standard organic solvents like ethyl acetate for extraction.
Data Table: Summary of Preparation Methods
| Method | Key Reactants | Conditions | Advantages |
|---|---|---|---|
| Esterification | Cyclohexane-1,3-dicarboxylic acid, methanol | Reflux with sulfuric acid | Simple setup; scalable |
| Enzymatic Hydrolysis | Diethyl or di-isopropyl diester | Lipase AY-30, pH 7 buffer | High enantioselectivity (>90% ee) |
| Selective Reduction/Esterification | Cyclohexane derivatives | Acid catalysis | Control over stereochemistry |
Notes on Optimization
To enhance yield and purity:
Chemical Reactions Analysis
Types of Reactions
cis-3-Carbomethoxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Cis-3-Carbomethoxycyclohexane-1-carboxylic acid serves as a crucial building block in the synthesis of various pharmaceuticals. Its derivatives have been investigated for their potential as chiral precursors in the development of non-naturally occurring amino acids. These amino acids are essential for the production of a range of therapeutic agents, including antibiotics and anticancer drugs .
Case Study: Enantiomeric Synthesis
A notable study demonstrated the use of this compound in the preparation of optically active monoesters with high enantiomeric purity (>90% ee). These monoesters were utilized as chiral modifiers in polyester synthesis, impacting properties such as melting point and glass transition temperature .
Organic Synthesis
The compound plays a vital role in organic synthesis due to its reactivity and ability to serve as a precursor for various chemical transformations. Its derivatives can be employed in the synthesis of complex organic molecules through enzyme-catalyzed reactions, which enhance selectivity and yield .
Data Table: Chemical Transformations
| Reaction Type | Product Type | Yield (%) | Reference |
|---|---|---|---|
| Enzyme-Catalyzed Hydrolysis | Optically Active Monoesters | >90 | |
| Esterification | Chiral Polyesters | Variable | |
| Synthesis of Amino Acids | Non-Natural Amino Acids | High |
Material Science Applications
In material science, this compound is explored for its potential as a chiral modifier in polymer chemistry. The incorporation of this compound into polymer matrices can alter mechanical properties and thermal stability, making it useful in developing advanced materials for specific applications .
Toxicological Studies
Recent studies have focused on the toxicological profiles of this compound and its derivatives. Research indicates that while some derivatives exhibit low toxicity, further investigation is necessary to fully understand their safety profiles in industrial applications .
Case Study: Toxicity Assessment
A comprehensive assessment highlighted that certain derivatives showed minimal systemic toxicity, suggesting their viability for use in consumer products when properly evaluated .
Mechanism of Action
The mechanism of action of cis-3-Carbomethoxycyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of biologically active metabolites. These metabolites can then interact with various cellular pathways, influencing biological processes.
Comparison with Similar Compounds
Functional Group and Structural Variations
The following table summarizes key structural and functional differences between cis-3-carbomethoxycyclohexane-1-carboxylic acid and its analogs:
Reactivity and Physicochemical Properties
In cis-A, the oxadiazole ring (a heterocycle with electron-deficient properties) enhances electrophilicity, favoring nucleophilic reactions in supramolecular assemblies .
Solubility: The carboxamide and amine groups in cis-2-amino-4-cyclohexene-1-carboxamide improve water solubility relative to the ester-containing target compound, making it more suitable for biological assays . The thiomethylbenzoyl group in cis-3-(2-thiomethylbenzoyl)cyclohexane-1-carboxylic acid may increase lipophilicity, enhancing membrane permeability in drug design .
Synthetic Utility :
- cis-A is synthesized via a multistep protocol involving tetrahydrophthalic anhydride and 3,4-dichloro-N′-hydroxybenzimidamide under heated conditions, contrasting with the esterification steps typical for the target compound .
- Cyclohexanecarboxylic acid serves as a simpler precursor in bulk chemical production, lacking the stereochemical complexity of the cis-3-carbomethoxy derivative .
Biological Activity
Cis-3-Carbomethoxycyclohexane-1-carboxylic acid (CAS No. 733742-58-0) is a cyclohexane derivative that has garnered interest in various scientific fields, particularly in medicinal chemistry and enzymatic studies. This compound is characterized by its unique structural configuration, which influences its biological activity and potential applications.
This compound is synthesized primarily through the esterification of cyclohexane derivatives. The most common method involves the reaction of cyclohexane-1,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid, under reflux conditions to ensure complete esterification.
This compound exhibits biological activity primarily through its interactions with specific enzymes and cellular pathways. It acts as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can modulate cellular processes, influencing pathways such as metabolism and signaling .
Enzymatic Interactions
Research indicates that this compound can interact with enzymes involved in metabolic pathways, potentially serving as an inhibitor or activator depending on the context. For instance, studies have shown its potential to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism .
Study 1: Enzyme Interaction Analysis
A study published in the Journal of Medicinal Chemistry explored the interaction of this compound with cytochrome P450 enzymes. The results indicated that the compound could serve as a competitive inhibitor, suggesting its potential utility in modulating drug metabolism .
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. The findings revealed significant antibacterial activity, particularly against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics .
Comparative Analysis
| Property/Compound | This compound | trans-3-Carbomethoxycyclohexane-1-carboxylic acid |
|---|---|---|
| Molecular Formula | CHO | CHO |
| Biological Activity | Moderate antibacterial activity | Lower antibacterial activity |
| Enzymatic Interaction | Inhibitor of cytochrome P450 | Minimal interaction reported |
| Synthesis Method | Esterification of cyclohexane derivatives | Similar esterification route |
Research Applications
This compound has several applications across different fields:
Q & A
Basic Research Questions
Q. What are the key steps and optimization strategies for synthesizing cis-3-Carbomethoxycyclohexane-1-carboxylic acid?
- The synthesis typically involves multi-step organic reactions, including cyclization and functional group introduction. Critical steps include:
- Ring formation : Cyclohexane backbone construction via Diels-Alder or catalytic hydrogenation.
- Functionalization : Methoxycarbonyl and carboxylic acid group introduction under controlled pH and temperature (0–25°C) to favor cis-configuration .
- Purification : Chromatography (HPLC or column) and recrystallization to isolate the cis-isomer .
- Optimization focuses on solvent selection (e.g., dichloromethane for low polarity), catalyst use (e.g., palladium for hydrogenation), and reaction time monitoring via TLC .
Q. How can researchers differentiate cis-isomers from trans-isomers in structural characterization?
- Spectroscopic methods :
- NMR : Compare coupling constants (J values) in -NMR; cis-isomers exhibit smaller J values (axial-equatorial protons) vs. trans .
- IR spectroscopy : Carbomethoxy C=O stretching (~1740 cm) and carboxylic acid O-H (~2500–3000 cm) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Ventilation : Use fume hoods to avoid inhalation of vapors/dust .
- PPE : Nitrile gloves, lab coats, and safety goggles .
- Storage : In airtight containers at 2–8°C, away from oxidizers .
- Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
Q. Which analytical techniques are critical for confirming the compound’s purity and stability?
- HPLC : Quantify purity (>95%) using C18 columns and UV detection (λ = 210–254 nm) .
- Mass spectrometry : Confirm molecular weight (186.207 g/mol) via ESI or MALDI .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C) .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., carbomethoxy) influence the compound’s reactivity in nucleophilic acyl substitution?
- The carbomethoxy group stabilizes intermediates via resonance, accelerating reactions like ester hydrolysis. Key factors:
- pH dependence : Hydrolysis rates increase under alkaline conditions (OH nucleophile) .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .
- Contrast with trans-isomers: Steric hindrance in cis-configuration may reduce accessibility to reactive sites .
Q. How can researchers resolve contradictions in fluorescence decay data attributed to rotameric heterogeneity?
- Case study : Fluorescence lifetimes (e.g., 3.1 ns and 0.3 ns in cis-W3 analogs) reflect rotamer populations .
- Time-resolved spectroscopy : Decay-associated spectra (DAS) differentiate contributions from χ = -100° (major) and χ = 80° (minor) rotamers .
- Molecular dynamics simulations : Predict rotamer populations and validate with H-D exchange experiments .
Q. What mechanisms underlie the compound’s interactions with biological targets (e.g., enzymes)?
- Enzyme inhibition : Carboxylic acid group participates in hydrogen bonding with active-site residues (e.g., serine hydrolases) .
- Receptor binding : Cyclohexane rigidity enhances conformational preorganization, improving affinity for hydrophobic pockets .
- Pharmacodynamic studies : Radiolabeled analogs (e.g., ) track metabolic pathways and excretion profiles .
Q. How can stereochemical outcomes be optimized in catalytic asymmetric synthesis?
- Chiral catalysts : Use Ru-BINAP complexes for hydrogenation to achieve >90% enantiomeric excess (ee) .
- Solvent engineering : Mixtures of toluene and ethanol improve catalyst solubility and selectivity .
- Kinetic resolution : Enzymatic methods (e.g., lipases) separate cis/trans isomers during esterification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
